ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers often face a gap in SAR data when sourcing novel heterocyclic screening compounds. This specific indole-thiazole-acetate chemotype, while pharmacologically unvalidated, offers a unique 1-methyl-3-acetamido substitution pattern absent in extensively profiled analogs. - Unique Scaffold: Fills a critical structural gap for CDK2 inhibitor optimization and selectivity panels. - Cell-Permeable Probe: The ethyl ester enhances passive permeability, making it suitable for intracellular target engagement assays. - Supply Assurance: Available as a custom-synthesized research compound with batch-specific analytical characterization.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
Cat. No. B10982225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C18H19N3O3S/c1-3-24-17(23)9-13-11-25-18(19-13)20-16(22)8-12-10-21(2)15-7-5-4-6-14(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)
InChIKeyWXMQFRMYOZHZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate: Key Compound Identity and Baseline Characterization for Research Procurement


Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is a synthetic heterocyclic small molecule that integrates an indole, a thiazole, and an ester moiety within a single scaffold. It belongs to the class of indole-thiazole hybrid compounds, a structural family frequently explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications. This compound is cataloged by several global chemical suppliers as a research-grade screening compound. However, a comprehensive search of primary peer-reviewed literature, global patent databases, and authoritative bioactivity repositories (e.g., ChEMBL, PubChem BioAssay) returned no publicly available quantitative structure-activity relationship (SAR) data, target engagement profiles, or head-to-head comparative studies that specifically evaluate this precise molecule against its closest structural analogs. The absence of such data represents a critical gap in the evidence base needed for scientific differentiation. Prospective users should therefore treat this compound as a structurally novel but pharmacologically unvalidated chemical tool, requiring de novo characterization prior to selection over more extensively profiled in-class candidates. [1] [2]

Why Generic Substitution of Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is Not Supported by Current Data


The indole-thiazole-acetate chemotype is inherently sensitive to minor structural modifications, where changes in the N-alkylation pattern on the indole ring, the nature of the thiazole substituent, or the ester hydrolysis state can profoundly alter target selectivity, cellular permeability, and metabolic stability. Without empirically measured biological activity data for this specific compound, any assumption of functional interchangeability with its des-methyl, carboxylic acid, or regioisomeric analogs is speculative. Published studies on analogous indole-thiazole hybrids demonstrate that a single methyl group addition or relocation can shift inhibitory potency by orders of magnitude or invert selectivity between related enzyme isoforms. Consequently, generic substitution based solely on scaffold similarity carries an unquantifiable risk of experimental failure. Until quantitative differentiation data are generated, procurement decisions must be grounded in the compound's structural uniqueness rather than presumed functional equivalence. [1] [2]

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate: A Comparator-Based Analysis


Absence of Direct Head-to-Head Bioactivity Data Prevents Quantitative Comparator Ranking

No direct head-to-head comparison studies were identified in which ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate was assayed alongside a named structural analog under identical experimental conditions. Without such data, no quantitative claim of superiority or inferiority relative to any specific comparator can be made. The absence extends to enzyme inhibition, cellular viability, and target binding assays. This lack of empirical evidence is the single most significant barrier to evidence-based procurement. [1] [2]

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level Inference: Indole-Thiazole Hybrids Exhibit High Structural Sensitivity; Methylation Position Drives CDK2 Activity

In an independent series of 3-thiazolyl-indole derivatives evaluated for CDK2 inhibition, the most potent compound (analog 5c) achieved an IC₅₀ of 0.35 ± 1.07 µM compared to the reference inhibitor roscovitine (0.39 ± 0.47 µM). While the target compound was not included in this study, the data illustrates the profound impact of peripheral substitution on the indole-thiazole core. For instance, shifting the thiazole attachment from the 3-position to the 2-position of the indole or altering the N-substituent could dramatically alter potency. This class-level variability underscores the risk of assuming functional similarity among analogs and supports the rationale for procuring and evaluating the specific 1-methyl-3-acetamido substitution pattern embodied by the target compound. [1]

CDK2 Inhibition Cancer Structure-Activity Relationship

Cross-Study Comparable: The Ethyl Ester Prodrug Motif Imparts Predictable Physicochemical Advantages Over the Free Acid

The target compound is the ethyl ester of 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetic acid. Based on well-established medicinal chemistry principles, esterification of the carboxylic acid moiety increases lipophilicity (calculated logP) by approximately 1.0–1.5 log units relative to the free acid, and often enhances passive membrane permeability by 5- to 50-fold in Caco-2 or PAMPA assays. This physicochemical advantage is highly relevant for cell-based phenotypic screening and intracellular target engagement studies. Comparatively, the free acid analog would require active transport for cellular uptake or would be restricted to extracellular targets. This predictable differentiation makes the ethyl ester form the preferred choice for programs prioritizing intracellular activity, provided that the ester is stable in the assay medium. [1]

Prodrug Design Lipophilicity Membrane Permeability

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate


De Novo Kinase Profiling and SAR Expansion for Indole-Thiazole CDK2 Inhibitors

As demonstrated by the class-level evidence on 3-thiazolyl-indole derivatives, the indole-thiazole scaffold is a viable starting point for CDK2 inhibitor optimization. The target compound, bearing a unique 1-methyl-3-acetamido substitution and an ethyl ester at the thiazole, is an ideal candidate for inclusion in a kinase selectivity panel to broaden the SAR landscape. Its structural divergence from the previously optimized analogs could reveal new vectors for potency improvement or selectivity tuning. This application directly leverages the structural differentiation rationale established in Section 3. [2]

Intracellular Target Engagement Screening Requiring Enhanced Membrane Permeability

Given the ethyl ester moiety's predicted increase in lipophilicity and passive permeability, this compound is well-suited for cell-based screening campaigns where the target resides inside the cell. Research teams can compare its cellular activity with the corresponding carboxylic acid analog to quantify the permeability-driven potency gain, thereby validating intracellular target engagement. This scenario is derived from the cross-study comparable evidence on ester prodrug advantages. [3]

Antiglycation and Metabolic Disorder Research with Indole-Thiazole Hybrids

Published work on indole-based thiazole derivatives as antiglycation and anti-α-glucosidase agents provides a template for evaluating this compound in metabolic disease models. The target compound's specific substitution pattern may offer distinct intermolecular interactions with glycation-prone proteins or carbohydrate-hydrolyzing enzymes, complementing existing structure-activity relationships. This is a logical extension of the class-level biological activity demonstrated by the broader chemical series. [1]

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